Cas no 858124-35-3 (methyl 4-bromo-3-formyl-benzoate)

methyl 4-bromo-3-formyl-benzoate structure
858124-35-3 structure
Product Name:methyl 4-bromo-3-formyl-benzoate
Numero CAS:858124-35-3
MF:C9H7BrO3
MW:243.054082155228
MDL:MFCD16036866
CID:1011906
PubChem ID:23141464
Update Time:2024-10-26

methyl 4-bromo-3-formyl-benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 4-bromo-3-formylbenzoate
    • methyl 4-bromo-3-formyl-benzoate
    • 2-Bromo-5-(methoxycarbonyl)benzaldehyde
    • 3-Formyl-4-bromobenzoic acid methyl ester
    • SCHEMBL1174813
    • METHYL4-BROMO-3-FORMYLBENZOATE
    • methyl 3-formyl-4-bromobenzoate
    • PS-11495
    • ZXGBVIJNXQHZNP-UHFFFAOYSA-N
    • EN300-91287
    • DA-02177
    • AKOS025287126
    • Z1262250142
    • MFCD16036866
    • Benzoic acid, 4-bromo-3-formyl-, methyl ester
    • SY237870
    • CS-0133836
    • D79938
    • 858124-35-3
    • MDL: MFCD16036866
    • Inchi: 1S/C9H7BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
    • Chiave InChI: ZXGBVIJNXQHZNP-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(Br)=CC=C(C(OC)=O)C=1

Proprietà calcolate

  • Massa esatta: 241.95786g/mol
  • Massa monoisotopica: 241.95786g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Densità: 1.6±0.1 g/cm3
  • Punto di ebollizione: 336.8±27.0 °C at 760 mmHg
  • Punto di infiammabilità: 157.5±23.7 °C
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

methyl 4-bromo-3-formyl-benzoate Informazioni sulla sicurezza

methyl 4-bromo-3-formyl-benzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M890189-50mg
Methyl 4-bromo-3-formylbenzoate
858124-35-3 ≥95%
50mg
¥1,388.70 2022-01-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03155-5g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
5g
¥577.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03155-1g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
1g
¥181.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03155-250mg
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
250mg
¥99.0 2024-07-18
Chemenu
CM280077-1g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
1g
$542 2022-06-10
Apollo Scientific
OR400768-250mg
Methyl 4-bromo-3-formylbenzoate
858124-35-3 98%
250mg
£40.00 2025-02-20
Apollo Scientific
OR400768-1g
Methyl 4-bromo-3-formylbenzoate
858124-35-3 98%
1g
£69.00 2025-02-20
eNovation Chemicals LLC
Y1014558-5g
Benzoic acid, 4-bromo-3-formyl-, methyl ester
858124-35-3 98%
5g
$135 2024-06-06
eNovation Chemicals LLC
Y1014558-10g
Benzoic acid, 4-bromo-3-formyl-, methyl ester
858124-35-3 98%
10g
$485 2023-05-17
eNovation Chemicals LLC
Y1105674-10g
methyl 4-bromo-3-formylbenzoate
858124-35-3 95%
10g
$480 2023-09-02

methyl 4-bromo-3-formyl-benzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Silver nitrate Solvents: Methanol ,  Water ;  reflux
Riferimento
An improved synthesis of (-)-martinellic acid via radical addition-cyclization-elimination reaction of chiral oxime ether
Miyata, Okiko; et al, Synlett, 2006, (6), 893-896

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetic acid ;  30 min, 0 °C; 1 h, > 0 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Hydrogen sulfide induced supramolecular self-assembly in living cells
Wei, Simin; et al, Chemical Communications (Cambridge, 2018, 54(65), 9051-9054

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  0 °C → rt; 10 min, rt; 3 h, reflux
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 6 h, rt
2.2 Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  overnight, reflux
2.1 Solvents: Acetic acid ;  30 min, 0 °C; 1 h, > 0 °C
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
3.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Hydrogen sulfide induced supramolecular self-assembly in living cells
Wei, Simin; et al, Chemical Communications (Cambridge, 2018, 54(65), 9051-9054

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  overnight, reflux
2.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetic acid ,  Acetic anhydride ;  30 min, cooled; 1 h
3.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
3.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Post-synthetic modification of tagged metal-organic frameworks
Burrows, Andrew D.; et al, Angewandte Chemie, 2008, 47(44), 8482-8486

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  reflux
Riferimento
Post-synthetic modification of tagged metal-organic frameworks
Burrows, Andrew D.; et al, Angewandte Chemie, 2008, 47(44), 8482-8486

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  1 h, reflux
Riferimento
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Trifluoromethanesulfonic acid Catalysts: 2-Amino-4-nitrobenzoic acid ,  Silver trifluoroacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 90 °C
Riferimento
Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups
Liu, Xi-Hai; et al, Journal of the American Chemical Society, 2017, 139(2), 888-896

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Acetic anhydride ,  Sulfuric acid Solvents: Water ;  5 min, 0 °C
1.2 Reagents: Chromium trioxide ;  30 min; 4 h, 0 °C
1.3 Solvents: Water ;  1 h, 0 °C
1.4 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  1 h, 85 °C
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C
Riferimento
Three-Component Dynamic Covalent Chemistry: From Janus Small Molecules to Functional Polymers
Liu, Hongxu ; et al, Journal of the American Chemical Society, 2021, 143(49), 20735-20746

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetic acid ;  30 min, cooled; 1 h, cooled; 40 min, cooled
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  1 h, reflux
Riferimento
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Water ;  1 h, 0 °C
2.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  30 min, reflux
Riferimento
Mimic of the Green Fluorescent Protein β-Barrel: Photophysics and Dynamics of Confined Chromophores Defined by a Rigid Porous Scaffold
Williams, Derek E.; et al, Journal of the American Chemical Society, 2015, 137(6), 2223-2226

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 6 h, rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

methyl 4-bromo-3-formyl-benzoate Raw materials

methyl 4-bromo-3-formyl-benzoate Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.